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Introduction
3-Bromooctane is a secondary alkyl halide that serves as a valuable building block in organic

synthesis. Its structure, featuring a bromine atom on the third carbon of an eight-carbon chain,

allows for the introduction of the octan-3-yl group into a variety of molecules. This

functionalization is particularly relevant in the development of new chemical entities and

pharmaceutical intermediates, where the lipophilic nature and specific stereochemistry of the

octyl group can significantly influence the biological activity and pharmacokinetic properties of a

molecule. This document provides detailed application notes and experimental protocols for the

use of 3-bromooctane in several key organic transformations.

Physicochemical Properties
A summary of the key physicochemical properties of 3-bromooctane is presented in Table 1.

This data is essential for reaction setup, solvent selection, and purification procedures.

Table 1: Physicochemical Properties of 3-Bromooctane
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Property Value Reference

CAS Number 999-64-4 [1][2]

Molecular Formula C₈H₁₇Br [3][4]

Molecular Weight 193.12 g/mol [1][4]

Boiling Point 190.8 °C at 760 mmHg [5]

84.4-85.1 °C at 20 Torr [1]

Density 1.108 g/cm³ [5]

Refractive Index 1.4582 at 20 °C [1][5]

Flash Point 56.1 °C [5]

Solubility Insoluble in water [6]

LogP 3.74 [5]

Applications in Organic Synthesis
3-Bromooctane is a versatile substrate for a range of organic reactions, including nucleophilic

substitutions and the formation of organometallic reagents. These reactions are fundamental to

the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions
The carbon-bromine bond in 3-bromooctane is polarized, with the carbon atom being

electrophilic and thus susceptible to attack by nucleophiles. As a secondary halide, it can

undergo both Sₙ1 and Sₙ2 reactions, with the reaction pathway being influenced by the

nucleophile, solvent, and temperature.

The Williamson ether synthesis is a robust method for the preparation of ethers.[7][8] In this

reaction, an alkoxide acts as a nucleophile, displacing the bromide from 3-bromooctane. Due

to the secondary nature of 3-bromooctane, elimination can be a competing side reaction,

especially with sterically hindered or strongly basic alkoxides.[7]

Protocol 1: Synthesis of 3-Ethoxyoctane
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Materials: 3-bromooctane, sodium ethoxide, absolute ethanol.

Procedure:

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol under an inert

atmosphere (e.g., nitrogen or argon).

To this solution, add 3-bromooctane (1.0 equivalent) dropwise at room temperature.

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the ethanol under

reduced pressure.

Partition the residue between water and diethyl ether.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by fractional distillation to yield 3-ethoxyoctane.

Table 2: Representative Data for Williamson Ether Synthesis with Secondary Alkyl Bromides

Alkyl
Bromide

Nucleophile Solvent
Temperatur
e (°C)

Time (h) Yield (%)

2-

Bromobutane

Sodium

ethoxide
Ethanol Reflux 6

~75 (with

~25%

elimination)

2-

Bromopentan

e

Sodium

methoxide
Methanol Reflux 8

~70 (with

~30%

elimination)
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Note: Data is based on typical yields for secondary alkyl bromides and may vary for 3-
bromooctane.

Reactants
Products

3-Bromooctane
3-Ethoxyoctane

Sₙ2 Attack

Sodium Bromide
(NaBr)

Sodium Ethoxide
(NaOEt)

Click to download full resolution via product page

Williamson Ether Synthesis Workflow

Alkyl azides are versatile intermediates that can be readily reduced to primary amines or used

in "click" chemistry, such as the Huisgen cycloaddition. The reaction of 3-bromooctane with

sodium azide typically proceeds via an Sₙ2 mechanism.

Protocol 2: Synthesis of 3-Azidooctane

Materials: 3-bromooctane, sodium azide (NaN₃), N,N-dimethylformamide (DMF).

Procedure:

In a round-bottom flask, dissolve 3-bromooctane (1.0 equivalent) in DMF.

Add sodium azide (1.5 equivalents) to the solution.

Heat the mixture to 60-70 °C and stir for 12-24 hours.[9]

Monitor the reaction by TLC or GC-MS.

After completion, cool the reaction mixture and pour it into a separatory funnel containing

water.
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Extract the product with diethyl ether (3 x volumes).

Combine the organic extracts, wash with water and then brine, and dry over anhydrous

magnesium sulfate.

Remove the solvent under reduced pressure to obtain crude 3-azidooctane, which can be

purified by vacuum distillation.

Table 3: Representative Data for Azide Synthesis with Alkyl Bromides

Alkyl
Bromide

Solvent
Temperatur
e (°C)

Time (h) Yield (%) Reference

1-

Bromooctane
DMF 60-70 12-24 >90 [9]

Benzyl

Bromide
DMF/H₂O Room Temp - 82 [10]

Note: Yields for the secondary 3-bromooctane may be slightly lower than for primary alkyl

bromides due to potential side reactions.

The reaction with cyanide ions is a useful method for carbon chain extension.[11] The resulting

nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Protocol 3: Synthesis of 2-Ethylheptanenitrile

Materials: 3-bromooctane, sodium cyanide (NaCN), ethanol.

Procedure:

In a round-bottom flask fitted with a reflux condenser, add a solution of sodium cyanide

(1.2 equivalents) in ethanol.

Heat the solution to reflux.

Add 3-bromooctane (1.0 equivalent) dropwise to the refluxing solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Reaction_of_1_Bromooctane_with_Sodium_Azide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10520474/
https://www.benchchem.com/product/b146061?utm_src=pdf-body
https://www.chemguide.co.uk/mechanisms/nucsub/cyanide.html
https://www.benchchem.com/product/b146061?utm_src=pdf-body
https://www.benchchem.com/product/b146061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Continue heating under reflux for 6-12 hours.[11]

Monitor the reaction by TLC.

After completion, cool the mixture and filter to remove sodium bromide.

Remove the ethanol from the filtrate by distillation.

Distill the residue under reduced pressure to obtain the pure nitrile.

Nucleophilic Substitution Products

3-Bromooctane

Ether

+ RO⁻

Azide

+ N₃⁻

Nitrile

+ CN⁻

Amine

+ NH₃
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Nucleophilic Substitution of 3-Bromooctane

Grignard Reaction
3-Bromooctane can be used to prepare the corresponding Grignard reagent, octan-3-

ylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong

base, making it highly useful for forming new carbon-carbon bonds. Strict anhydrous conditions

are essential for the success of Grignard reagent formation and subsequent reactions.

Protocol 4: Preparation and Use of Octan-3-ylmagnesium Bromide

Materials: 3-bromooctane, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran

(THF), iodine crystal (optional, as an initiator).
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Procedure (Part A: Grignard Reagent Formation):

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped

with a dropping funnel, reflux condenser, and a nitrogen inlet.

Add a small volume of anhydrous diethyl ether to cover the magnesium.

Dissolve 3-bromooctane (1.0 equivalent) in anhydrous diethyl ether and add it to the

dropping funnel.

Add a small portion of the 3-bromooctane solution to the magnesium. If the reaction does

not start (indicated by bubbling and cloudiness), add a small crystal of iodine or gently

warm the flask.

Once the reaction has initiated, add the remaining 3-bromooctane solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete reaction. The resulting greyish solution is the Grignard reagent.

Procedure (Part B: Reaction with an Electrophile, e.g., Acetone):

Cool the Grignard reagent solution to 0 °C in an ice bath.

Dissolve the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether and add

it to the dropping funnel.

Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the

temperature below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

1-2 hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extract the product with diethyl ether, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.
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Purify the product by column chromatography or distillation.

Table 4: Representative Data for Grignard Reactions

Alkyl Halide Electrophile Solvent Typical Yield (%)

1-Bromobutane Acetone Diethyl Ether 80-90

Phenyl Bromide Benzaldehyde THF 85-95

Note: Yields are highly dependent on the reaction conditions and the purity of reagents.

3-Bromooctane

Octan-3-ylmagnesium Bromide

Mg

in dry ether/THF

Magnesium Alkoxide Adduct

Electrophile

Nucleophilic Attack

Tertiary Alcohol

Aqueous Workup
(e.g., NH₄Cl)
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Grignard Reaction and Quench
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Conclusion
3-Bromooctane is a key synthetic intermediate that provides access to a wide array of

functionalized octane derivatives. The protocols outlined in this document for nucleophilic

substitution and Grignard reactions serve as a foundation for its application in research and

development. While the secondary nature of the alkyl halide requires careful consideration of

reaction conditions to minimize side reactions like elimination, 3-bromooctane remains a

valuable tool for the synthesis of novel organic molecules with potential applications in

pharmaceuticals and material science. Researchers are encouraged to optimize the provided

protocols for their specific substrates and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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